molecular formula C27H24N4O4 B11201498 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201498
M. Wt: 468.5 g/mol
InChI Key: FOQLTBQEHJLSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic derivative featuring a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further functionalized with a 2-ethoxyphenyl group. The ethoxy and methyl groups likely influence electronic properties, solubility, and steric interactions, making this compound a subject of interest for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-3-34-23-11-7-5-9-21(23)25-28-24(35-29-25)17-30-22-10-6-4-8-20(22)26(32)31(27(30)33)16-19-14-12-18(2)13-15-19/h4-15H,3,16-17H2,1-2H3

InChI Key

FOQLTBQEHJLSDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

Origin of Product

United States

Biological Activity

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H24N4O3C_{23}H_{24}N_{4}O_{3} and a molecular weight of approximately 404.46 g/mol. The structure features a quinazoline core substituted with an oxadiazole moiety, which is known to influence biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against various bacterial strains:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeMIC (mg/mL)
Compound 13Moderate (9 mm) against Staphylococcus aureusEffective (15 mm) against Escherichia coli65
Compound 15Moderate (10-12 mm) against Staphylococcus aureusModerate (75 mg/mL) against Escherichia coli80

These compounds demonstrated comparable efficacy to standard antibiotics like ampicillin and vancomycin, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been explored. Quinazoline derivatives are recognized for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of certain derivatives against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AHCT-1165.55
Compound BHePG-21.82
Compound CMCF-72.86

These results indicate that the derivatives possess strong cytotoxic effects, surpassing the activity of conventional chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the quinazoline and oxadiazole rings significantly affects their antimicrobial and anticancer properties. For example:

  • Oxadiazole Moiety : Essential for maintaining activity; modifications can enhance or reduce potency.
  • Substituents at Positions 1 and 3 : Influence the overall efficacy against targeted pathogens or cancer cells.

Case Studies

Several studies have focused on specific case examples where quinazoline derivatives were synthesized and tested:

  • Study on Antimicrobial Efficacy : A set of quinazoline derivatives was synthesized and tested against Candida albicans, showing promising results with inhibition zones exceeding those of standard treatments .
  • Cytotoxicity Testing : Derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole and quinazoline exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione demonstrate significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives had IC50 values comparable to established chemotherapeutics like 5-Fluorouracil in MCF-7 breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on quinazoline derivatives revealed their effectiveness as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The ability to combat bacterial resistance makes these compounds particularly relevant in the search for new antimicrobial agents.

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • Anticancer Study : A series of quinazoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects with potential for further development as anticancer agents .
  • Antimicrobial Research : In a comparative study against standard antibiotics, several quinazoline derivatives showed promising antibacterial activity. Compounds were evaluated using the Agar well diffusion method, demonstrating broad-spectrum efficacy against multiple bacterial strains .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Quinazoline-Dione and Oxadiazole Motifs

Compound A : 3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358828-71-3)

  • Core Structure : Shares the quinazoline-2,4-dione scaffold and 1,2,4-oxadiazole linkage.
  • Substituents :
    • Quinazoline position 3: 4-Ethylphenyl (vs. 4-methylbenzyl in the target compound).
    • Oxadiazole position 3: 4-(Methylthio)phenyl (vs. 2-ethoxyphenyl in the target compound).
  • Molecular Formula : C₂₆H₂₂N₄O₃S (MW: 470.5 g/mol).
  • Key Differences: The ethyl group in Compound A increases lipophilicity compared to the methyl group in the target compound.
Parameter Target Compound Compound A
Quinazoline Substituent 4-Methylbenzyl 4-Ethylphenyl
Oxadiazole Substituent 2-Ethoxyphenyl (ortho) 4-(Methylthio)phenyl (para)
Molecular Weight (g/mol) ~472.5* 470.5
Predicted LogP ~3.8 (moderate polarity) ~4.2 (higher lipophilicity)

*Calculated based on molecular formula (estimated C₂₆H₂₄N₄O₄).

Analogues with Alternative Heterocyclic Cores

Compound B : 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Core Structure : 1,2,4-Triazole-thione (vs. quinazoline-dione in the target compound).
  • Substituents :
    • Triazole positions 3 and 4: 3-Methoxybenzyl and 2-methoxyphenyl.
  • Key Differences :
    • The triazole-thione core lacks the fused bicyclic structure of quinazoline-dione, reducing planarity and altering hydrogen-bonding capabilities.
    • Methoxy groups at both positions may enhance solubility but limit steric bulk compared to the ethoxy and methylbenzyl groups in the target compound .

Substituent Effects on Bioactivity and Physicochemical Properties

  • Quinazoline Position 3 Modifications :
    • 4-Methylbenzyl (Target) : Balances lipophilicity and steric bulk, favoring membrane permeability.
    • 4-Ethylphenyl (Compound A) : Increased hydrophobicity may improve blood-brain barrier penetration but reduce aqueous solubility.
  • 4-(Methylthio)phenyl (Compound A): Para-substitution allows for planar interactions with hydrophobic pockets in enzymes, while the thioether group may resist oxidative metabolism .

Preparation Methods

Phase Transfer Catalysis (PTC) for Quinazoline Formation

A patented method (EP0150411A1) employs phase transfer catalysis to synthesize substituted quinazoline-2,4-diones. For example, 2-(3-nitrophenylamino)benzoic acid ethyl amide reacts with ethyl chloroformate in dichloromethane under basic conditions (NaOH) to yield the quinazoline derivative in 82.5% yield .

Reaction Steps :

  • Base Activation : Tetrabutylammonium hydrogen sulfate (0.125 mmol) and aqueous NaOH (2.5 mL, 50%) are added to the amide substrate.

  • Chloroformate Addition : Ethyl chloroformate (1 M, 2.625 mL) is added dropwise over 10 minutes.

  • Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel filtration.

Reagent/ConditionQuantity/ValueRole in Reaction
Ethyl chloroformate1 M solutionCarbonylating agent
NaOH50% aqueousBase for deprotonation
Phase transfer catalystTetrabutylammonium sulfateEnhances reaction efficiency

Hydrazinolysis and Alkylation

A method described in PMC9228007 involves hydrazinolysis of nitrile precursors followed by alkylation. For instance, dimethyl 2,2′-(2,4-dioxoquinazoline-1,3-diyl)diacetate undergoes hydrazinolysis to form a dihydrazide intermediate, which is then alkylated with benzyl chloride or methyl iodide.

Key Steps :

  • Nitrile Hydrolysis : Nitrile groups are hydrolyzed to carboxylic acids using sulfuric acid and methanol.

  • Esterification : Carboxylic acids are esterified to form ethyl esters.

  • Hydrazinolysis : Ester groups are converted to hydrazides using hydrazine hydrate.

IntermediateYield (%)Purity (%)Conditions
Dihydrazide72>95Hydrazine hydrate, reflux
Alkylated product7396Benzyl chloride, DMF, K₂CO₃

Synthesis of the 1,2,4-Oxadiazole Moiety

The oxadiazole ring is typically synthesized via cyclization of amidoxime or hydrazide precursors.

Amidoxime Cyclization

In PMC11393688, amidoxime derivatives are cyclized using carbon disulfide or cyanogen bromide to form oxadiazoles. For example, arylaldehyde amidoximes react with carbon disulfide in alkaline conditions to yield oxadiazole rings.

General Procedure :

  • Amidoxime Formation : Aldehydes react with hydroxylamine to form oximes.

  • Cyclization : Oximes are treated with carbon disulfide and base (e.g., KOH) to form oxadiazoles.

SubstrateReagentConditionsYield (%)
2-Ethoxyphenyl amidoximeCS₂, KOHEthanol, reflux60–80
4-Methoxyphenyl amidoximeCNBr, NaOHAqueous, 0–5°C70–85

Hydrazide Cyclization

Another approach involves cyclizing hydrazides with electrophilic reagents. For instance, hydrazides react with ethyl chloroformate or isopropyl chloroformate to form oxadiazoles (Ambeed, 147403-52-9).

Example :

  • Hydrazide Preparation : Aryl aldehydes are condensed with hydroxylamine to form hydrazides.

  • Cyclization : Hydrazides react with chloroformates in the presence of DBU or pyridine.

ChloroformateBaseSolventTemp (°C)Yield (%)
Isopropyl chloroformateDBUXyleneReflux64–68
Ethyl chloroformatePyridineTHF0–2546–77

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves attaching the oxadiazole-containing side chain to the quinazoline core.

Alkylation at the Quinazoline N-1 Position

A common strategy is alkylation of the quinazoline nitrogen. For example, 3-(4-methylbenzyl)quinazoline-2,4-dione is alkylated with an oxadiazole-containing methyl bromide or chloride.

Procedure :

  • Base Activation : Quinazoline is deprotonated using K₂CO₃ or DBU.

  • Alkylation : The oxadiazole-methyl halide is added in a polar aprotic solvent (e.g., DMF).

Quinazoline DerivativeAlkylating AgentConditionsYield (%)
3-(4-Methylbenzyl)quinazoline-2,4-dione(3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl bromideDMF, K₂CO₃, 80°C, 12h60–75

Nucleophilic Substitution

In some cases, the oxadiazole moiety is introduced via nucleophilic substitution. For example, a chlorinated quinazoline (e.g., 2,4,7-trichloroquinazoline) undergoes substitution with an oxadiazole-containing amine.

Example :

  • Chlorination : Quinazoline is treated with POCl₃ and DIEA to introduce chlorine atoms.

  • Substitution : The chlorinated quinazoline reacts with an oxadiazole amine in the presence of a base.

Chlorinated QuinazolineOxadiazole AmineConditionsYield (%)
2,4,7-Trichloroquinazoline(3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamineDMF, Et₃N, 100°C, 24h40–55

Purification and Characterization

Final purification typically involves recrystallization or chromatography.

Recrystallization

The crude product is dissolved in a solvent (e.g., ethyl acetate or dichloromethane) and crystallized using a poor solvent (e.g., cyclohexane or ether).

Example :

  • Dissolution : Compound dissolved in CHCl₃ (3 mL) and ethyl acetate (1 mL).

  • Crystallization : Ochre crystals form upon standing at room temperature.

Solvent SystemYield (%)Purity (%)
CHCl₃/EtOAc40–9090–95

Chromatography

Column chromatography (silica gel, EtOAc/hexane) is used for impure mixtures.

Mobile PhaseStationary PhaseYield (%)Purity (%)
EtOAc/hexane (1:9)Silica gel40–6096–99

Key Challenges and Optimizations

Solvent Selection

Xylene and DMF are preferred for high-temperature reactions due to their high boiling points.

Base Choice

DBU and K₂CO₃ are effective for deprotonation, while pyridine is used for milder conditions.

Scalability

Reactions with anthranilic acid esters (5 equiv) under solvent-free conditions improve yields .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives. Subsequent steps include alkylation to introduce the 4-methylbenzyl group and cyclocondensation to attach the 1,2,4-oxadiazole ring. The oxadiazole moiety is often synthesized from amidoxime precursors through thermal or acid-catalyzed cyclization. Critical intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR are used to confirm substituent positions and hydrogen bonding patterns. The quinazoline carbonyl groups (C=O) and oxadiazole ring protons produce distinct shifts (e.g., quinazoline C=O at ~170 ppm in 13C NMR) .
  • X-ray crystallography : Resolves spatial arrangement, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, the oxadiazole ring often forms a ~30° angle with the quinazoline plane, influencing molecular packing .

Q. How is initial biological activity screening conducted for this compound?

Standard in vitro assays include:

  • Anticancer activity : Cell viability assays (MTT) against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, with IC50 values calculated after 48–72 hours .
  • Antimicrobial activity : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for optimizing biological efficacy?

  • Systematic substitution : Modify the 2-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) or the 4-methylbenzyl group (e.g., alkyl chain elongation) to assess impact on potency. For instance, replacing 4-methyl with 4-ethylbenzyl in analogs reduced anticancer activity by ~40%, suggesting steric hindrance effects .
  • In silico docking : Molecular docking with target proteins (e.g., topoisomerase II, kinase enzymes) identifies key interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Q. How can contradictory bioactivity data between similar analogs be resolved?

Discrepancies often arise from variations in substituent electronic/steric profiles or assay conditions. For example:

  • A 4-methoxyphenyl-substituted oxadiazole analog showed 10-fold higher antimicrobial activity than the 4-methyl derivative, attributed to enhanced electron-donating effects .
  • Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability. Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What advanced techniques are employed to elucidate the compound’s mechanism of action?

  • Target identification : Combine affinity chromatography with mass spectrometry to isolate binding proteins from cell lysates.
  • Mutagenesis studies : Engineer mutations in putative target enzymes (e.g., kinase active sites) to validate binding interactions observed in docking simulations .

Q. How can synthetic routes be optimized for higher yield and scalability?

  • Catalyst screening : Test palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl group introduction), which may improve yields from 50% to >80% .
  • Flow chemistry : Continuous-flow systems reduce reaction times for cyclization steps (e.g., oxadiazole formation from 2 hours to 30 minutes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.